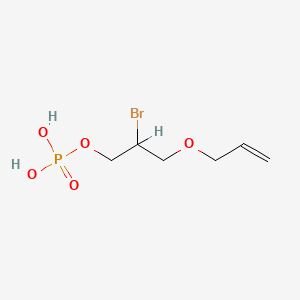
3-(Allyloxy)-2-bromopropyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxy)-2-bromopropyl dihydrogen phosphate: is an organophosphorus compound that features a phosphate group attached to a brominated propyl chain with an allyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate typically involves the reaction of allyl alcohol with 2-bromopropanol in the presence of a suitable catalyst to form the allyloxy intermediate. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated products.
Reduction Reactions: The phosphate group can be reduced under specific conditions to form phosphite derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of epoxides or hydroxylated products.
Reduction Reactions: Formation of phosphite derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate serves as a versatile intermediate for the preparation of various organophosphorus compounds. It can be used in the synthesis of phosphonate esters and other functionalized molecules.
Biology: The compound’s ability to undergo substitution reactions makes it useful in the modification of biomolecules. It can be employed in the synthesis of phosphorylated peptides and nucleotides, which are essential in studying cellular processes and enzyme functions.
Medicine: In medicinal chemistry, derivatives of this compound can be explored for their potential as enzyme inhibitors or as building blocks for drug development. The presence of the phosphate group can enhance the compound’s bioavailability and interaction with biological targets.
Industry: In the materials science industry, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity allows for the incorporation of phosphorus into polymeric materials, enhancing their thermal stability and flame resistance.
Mecanismo De Acción
The mechanism of action of 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity with molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
- 3-(Allyloxy)-2-chloropropyl dihydrogen phosphate
- 3-(Allyloxy)-2-iodopropyl dihydrogen phosphate
- 3-(Methoxy)-2-bromopropyl dihydrogen phosphate
Comparison:
- 3-(Allyloxy)-2-chloropropyl dihydrogen phosphate: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in substitution reactions.
- 3-(Allyloxy)-2-iodopropyl dihydrogen phosphate: The iodine atom provides higher reactivity in substitution reactions compared to bromine, making it more suitable for certain synthetic applications.
- 3-(Methoxy)-2-bromopropyl dihydrogen phosphate: The methoxy group alters the compound’s electronic properties, potentially affecting its reactivity and interaction with other molecules.
Uniqueness: 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate is unique due to the presence of both an allyloxy group and a bromine atom, providing a balance of reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
63264-73-3 |
|---|---|
Fórmula molecular |
C6H12BrO5P |
Peso molecular |
275.03 g/mol |
Nombre IUPAC |
(2-bromo-3-prop-2-enoxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H12BrO5P/c1-2-3-11-4-6(7)5-12-13(8,9)10/h2,6H,1,3-5H2,(H2,8,9,10) |
Clave InChI |
MHKZSDZGFSXPFG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(COP(=O)(O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
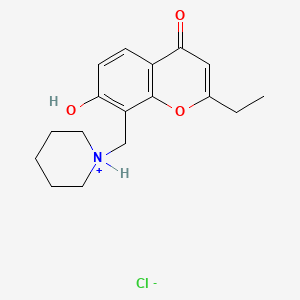
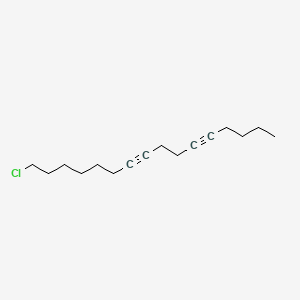
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)


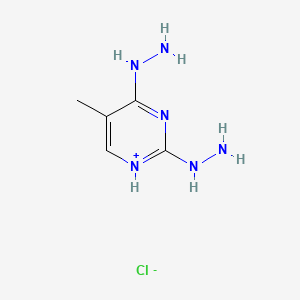
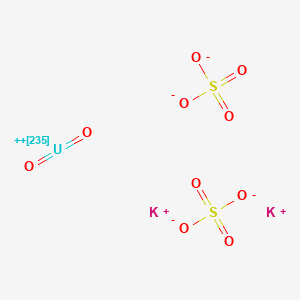
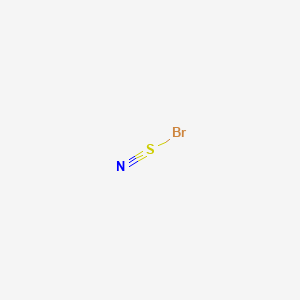
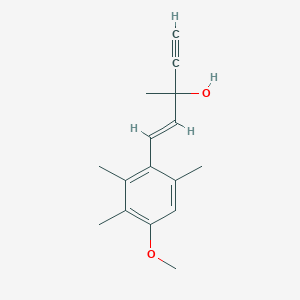
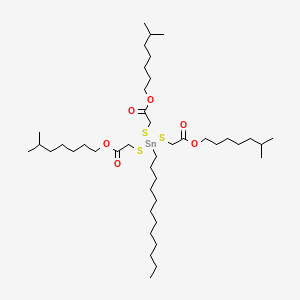
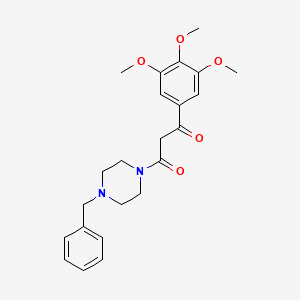
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
